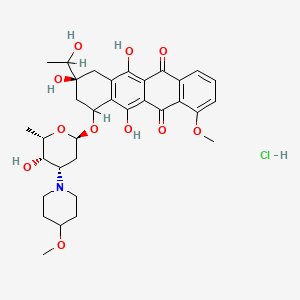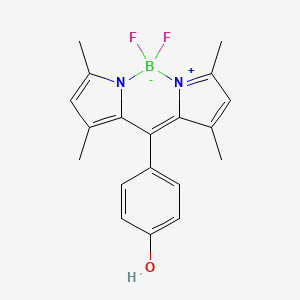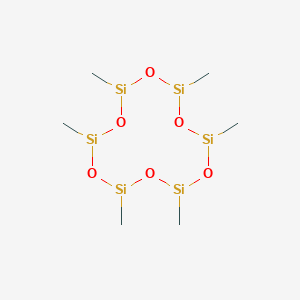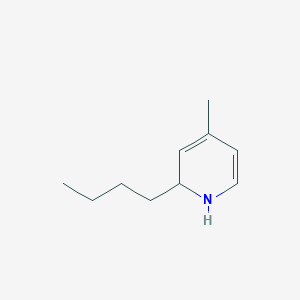![molecular formula C40H63ClO2PPd+ B15347903 Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B15347903.png)
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II) is a complex organometallic compound featuring palladium as the central metal atom. This compound is known for its utility in various catalytic processes, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of palladium(II) chloride with a ligand derived from 1-t-butylindenyl and 2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and contamination.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control of reaction parameters such as temperature, pressure, and the purity of reagents. The process is optimized to ensure high yield and purity, often involving multiple purification steps.
Chemical Reactions Analysis
Types of Reactions: This compound is primarily used as a catalyst in cross-coupling reactions, including Suzuki-Miyaura, Heck, and Negishi couplings. It facilitates the formation of carbon-carbon bonds, which are essential in the construction of complex organic molecules.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves the use of boronic acids or boronic esters, palladium catalyst, and a base such as sodium carbonate.
Heck Reaction: Involves the use of alkenes, aryl halides, and a base.
Negishi Coupling: Uses organozinc reagents and palladium catalyst.
Major Products Formed: The major products formed from these reactions include biaryls, styrenes, and other complex organic molecules that are valuable in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
This compound finds extensive use in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its ability to catalyze cross-coupling reactions makes it invaluable in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and materials for electronic devices.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the palladium center to the ligand, followed by oxidative addition, transmetalation, and reductive elimination steps. The molecular targets and pathways involved are primarily the organic substrates undergoing the cross-coupling reactions.
Comparison with Similar Compounds
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)
Chloro(1-t-butylindenyl)palladium(II) dimer
Uniqueness: This compound is unique in its ability to catalyze a wide range of cross-coupling reactions with high efficiency and selectivity. Its structural features, including the bulky t-butyl group and the dicyclohexylphosphino ligand, contribute to its stability and reactivity.
Properties
Molecular Formula |
C40H63ClO2PPd+ |
|---|---|
Molecular Weight |
748.8 g/mol |
IUPAC Name |
1-tert-butyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene;carbanide;chloropalladium(1+);dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphanium |
InChI |
InChI=1S/C26H35O2P.C13H24.CH3.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;;/h9-11,16-21H,3-8,12-15H2,1-2H3;10-12H,4-9H2,1-3H3;1H3;1H;/q;;-1;;+2 |
InChI Key |
FWZDPIDCKRLBHZ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].CC(C)(C)C1CCC2C1CCCC2.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.Cl[Pd+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Dipropylamino)benzylidene]propanedinitrile](/img/structure/B15347832.png)
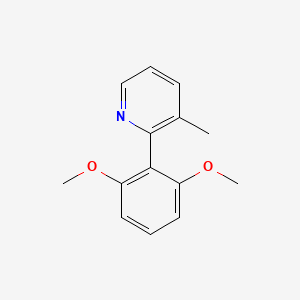
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)
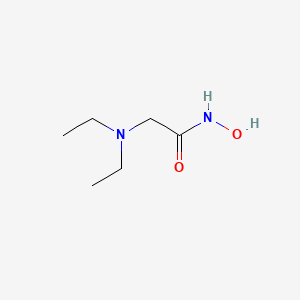
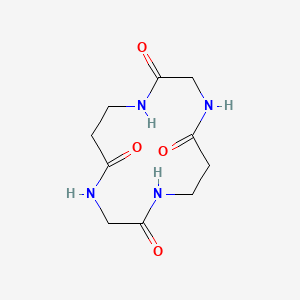

![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
![(E)-3-[2-(2-chlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B15347878.png)
![1-Oxa-4-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B15347888.png)
